molecular formula C17H14ClN3O3S B2527641 N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-74-0

N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2527641
CAS No.: 872704-74-0
M. Wt: 375.83
InChI Key: DXSVCSULHBLKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro and methoxy substituents on the phenyl ring.
  • A pyridazine ring linked to a furan moiety via a sulfur atom.

This unique arrangement may contribute to its biological properties, particularly in targeting specific biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-725.72 ± 3.95Induces apoptosis
Compound BU8745.2 ± 13.0Cytotoxicity against glioblastoma

These findings suggest that the compound may also possess similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. For instance, studies have reported that derivatives with furan and pyridazine rings exhibit activity against various Gram-positive bacteria.

Bacterial StrainMIC (nM)
Staphylococcus aureus ATCC 6538p44
MRSA Strain 1711

This indicates that this compound may also be effective against similar pathogens.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Compounds with structural similarities have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
    • Example: A modified derivative demonstrated an IC50 of 0.25 µM against AChE, indicating strong inhibitory potential.
  • Apoptosis Induction : The mechanism of inducing apoptosis in cancer cells is often linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Anticancer Activity : A recent study evaluated a series of pyridazine derivatives for their anticancer properties, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of furan-containing compounds, finding that they exhibited potent activity against resistant strains of bacteria, which could be relevant for developing new antibiotics.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-14-6-4-11(18)9-13(14)19-16(22)10-25-17-7-5-12(20-21-17)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVCSULHBLKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.